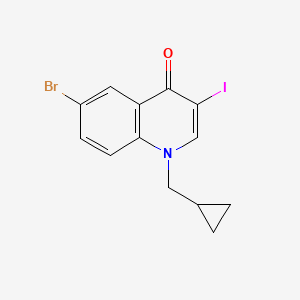
Quinoline, 5-fluoro-8-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 5-fluoro-8-(methylthio)- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and a methylthio group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-fluoro-8-(methylthio)- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination.
Industrial Production Methods
Industrial production of Quinoline, 5-fluoro-8-(methylthio)- may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 5-fluoro-8-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
Quinoline, 5-fluoro-8-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antiviral, and antineoplastic activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an enzyme inhibitor and in the treatment of various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and as a component in liquid crystals.
Mécanisme D'action
The mechanism of action of Quinoline, 5-fluoro-8-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, leading to the disruption of essential biological processes in pathogens. The incorporation of fluorine enhances its ability to interact with biological targets, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different substituents.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
Quinoline, 5-fluoro-8-(methylthio)- is unique due to the presence of both a fluorine atom and a methylthio group, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential therapeutic applications compared to other quinoline derivatives .
Propriétés
Numéro CAS |
26114-54-5 |
|---|---|
Formule moléculaire |
C10H8FNS |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
5-fluoro-8-methylsulfanylquinoline |
InChI |
InChI=1S/C10H8FNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
Clé InChI |
DNNJQKZQKRDWAV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C(=C(C=C1)F)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)



![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)

